2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide
Description
The compound 2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide (hereafter referred to as the "target compound") is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a trichloroethylamine moiety modified with a 2-fluorophenylamino substituent . The trichloroethyl group and aryl substituents are critical for interactions with biological targets, such as ion channels or enzymes, while the benzamide backbone provides stability and synthetic versatility .
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3FN2O/c1-10-6-2-3-7-11(10)14(23)22-15(16(17,18)19)21-13-9-5-4-8-12(13)20/h2-9,15,21H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUFOEGJRYWJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a common trichloroethyl-benzamide scaffold with several analogs, differing primarily in aryl substituents and additional functional groups:
Key Observations :
Comparison of Methods :
- Target Compound : Likely synthesized via nucleophilic substitution of 2-fluorophenylamine with a trichloroethyl isothiocyanate intermediate, followed by amide coupling (analogous to ) .
- A-251179 : Synthesized by adding 3-pyridinylthiourea to a trichloroethyl benzamide precursor, highlighting adaptability for diverse substituents .
Pharmacological and Functional Comparisons
Molecular Docking and Target Prediction
- Tools : AutoDock Vina () and UCSF Chimera () enable binding mode predictions. For example, the thiourea group in A-251179 interacts with KATP channel sulfonylurea receptors, a mechanism possibly shared by the target compound .
- Hypothesized Targets : The trichloroethyl-benzamide scaffold may bind to ATP-sensitive regions in ion channels or kinases, with substituents fine-tuning affinity .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Trichloroethyl groups may confer metabolic resistance, though halogenated aromatics could pose toxicity risks .
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